De-alpha-D-glucopyranoside hydroxy canagliflozin is a compound derived from canagliflozin, which is primarily used as an anti-diabetic medication. Canagliflozin functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys and lowering blood sugar levels in patients with type 2 diabetes mellitus. This compound represents a significant advancement in diabetes treatment due to its dual action of reducing blood glucose levels while also promoting weight loss and cardiovascular health.
Canagliflozin was first approved by regulatory authorities for clinical use in 2013. It is synthesized through various chemical processes that involve the modification of glucopyranoside structures to enhance its pharmacological properties. The compound is characterized by its complex molecular structure, which includes both hydrophilic and lipophilic components, allowing it to interact effectively with biological membranes.
De-alpha-D-glucopyranoside hydroxy canagliflozin falls under the classification of SGLT2 inhibitors, a category of drugs used primarily in the management of type 2 diabetes. It is also categorized as a glycoside due to its glucopyranoside component, which plays a crucial role in its mechanism of action.
The synthesis of de-alpha-D-glucopyranoside hydroxy canagliflozin typically involves several chemical reactions including acylation, cyclization, and purification stages. The process begins with the preparation of acetylated canagliflozin, which is subsequently treated with various solvents such as methanol and dichloromethane to achieve desired purity levels.
The molecular formula for de-alpha-D-glucopyranoside hydroxy canagliflozin is C24H25FO5S. The compound features a glucopyranoside moiety that enhances its solubility and bioavailability.
De-alpha-D-glucopyranoside hydroxy canagliflozin undergoes various chemical reactions during its synthesis:
The reactions are typically monitored using chromatographic techniques to ensure completion and purity. Conditions such as temperature, pH, and solvent choice are critical for optimizing yields.
De-alpha-D-glucopyranoside hydroxy canagliflozin acts primarily by inhibiting SGLT2 in the proximal renal tubules. This inhibition leads to decreased glucose reabsorption from urine back into the bloodstream, resulting in increased glucose excretion.
De-alpha-D-glucopyranoside hydroxy canagliflozin has significant applications in:
This compound represents an important advancement in diabetes therapy, demonstrating how structural modifications can enhance pharmacological effectiveness while minimizing side effects associated with traditional treatments.
CAS No.: 40054-73-7
CAS No.:
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 82796-87-0
CAS No.: